molecular formula C10H15NO3 B6280825 tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 431079-81-1

tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B6280825
CAS No.: 431079-81-1
M. Wt: 197.23 g/mol
InChI Key: DVBLBDAWCCNBLU-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is a bicyclic compound featuring a partially saturated pyrrole ring substituted with a formyl group at the 4-position and a tert-butyl carbamate group at the 1-position. This structure combines the reactivity of an aldehyde with the steric protection of the tert-butyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications . Further clarification is required, as other analogs (e.g., tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate derivatives) lack boron and align with standard organic frameworks .

Properties

CAS No.

431079-81-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 4-formyl-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h6-7H,4-5H2,1-3H3

InChI Key

DVBLBDAWCCNBLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Additions at the Formyl Group

The aldehyde moiety undergoes nucleophilic additions under mild conditions. For example:

  • Hydrazone formation : Reacts with hydrazines to form hydrazones, which serve as precursors for heterocyclic synthesis. This reaction proceeds in ethanol at 25°C with >80% yield in analogous systems .

  • Grignard reactions : The formyl group participates in nucleophilic additions with organomagnesium reagents, yielding secondary alcohols. Steric effects from the tert-butyl group slightly reduce reactivity compared to less hindered analogs .

Condensation Reactions

The aldehyde engages in condensation processes critical for constructing complex heterocycles:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., acetylacetone) in the presence of ZrOCl₂·8H₂O catalyst to form α,β-unsaturated ketones.

SubstrateConditionsProductYield (%)
AcetylacetoneZrOCl₂ (20 mol%), THF/H₂OConjugated enone derivative72–88

This method tolerates steric bulk from the tert-butyl group, enabling applications in medicinal chemistry .

Ester Functionalization

The tert-butyl ester exhibits unique stability and reactivity:

Hydrolysis

Resists hydrolysis under basic conditions (e.g., NaOH/MeOH) but cleaves under strong acids (HCl/dioxane):

  • Conversion to carboxylic acid occurs at 60°C in 6M HCl, though slower than methyl esters due to steric hindrance .

Transesterification

Limited reactivity observed with alcohols under Lewis acid catalysis (e.g., Ti(OiPr)₄), favoring retention of the tert-butyl group .

Catalytic Cycloadditions

Participates in [3+2] cycloadditions with electron-deficient acetylenes:

Reaction PartnerCatalystProduct TypeYield (%)
DMAD (dimethyl acetylenedicarboxylate)TosMIC reagent2,3,4-Trisubstituted pyrrole65–78

The dihydro-pyrrole ring’s partial saturation enhances regioselectivity in these reactions .

Reduction and Oxidation

  • Reduction : The formyl group reduces to hydroxymethyl using NaBH₄ in MeOH (85–92% yield) .

  • Oxidation : Under mild conditions (e.g., TEMPO/NaClO), the dihydro-pyrrole ring oxidizes to fully aromatic pyrrole derivatives .

Scientific Research Applications

Synthesis of Heterocycles

Tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure allows for diverse functionalization, making it a valuable building block in organic synthesis.

Case Studies:

  • Pyrrole Derivatives : The compound has been utilized in the synthesis of pyrrole derivatives through various catalytic methods. For instance, palladium-catalyzed reactions have shown efficiency in forming substituted pyrroles from aldehydes and amines, leveraging the reactivity of the formyl group present in the tert-butyl compound .
  • Functionalization : The compound's ability to undergo nucleophilic addition reactions enables the formation of tetrasubstituted pyrroles when reacted with different nucleophiles under mild conditions. This versatility is crucial for developing new pharmaceuticals with enhanced biological activity .

Drug Discovery and Development

The compound's structural features make it an attractive candidate in drug discovery, particularly for targeting specific biological pathways.

Applications:

  • Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit potent activity against various pathogens. For instance, modifications to the pyrrole structure have led to compounds that inhibit key enzymes in bacterial metabolism, presenting potential therapeutic avenues for treating infections .
  • Cancer Therapeutics : The incorporation of this compound into larger molecular frameworks has been explored for developing anticancer agents. Its ability to form stable complexes with metal ions enhances its efficacy as a chemotherapeutic agent .

Material Science

Beyond biological applications, this compound is also relevant in material science.

Usage:

  • Polymer Synthesis : The compound can be polymerized to create novel materials with unique properties. Research has demonstrated that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .

Analytical Chemistry

This compound is used as a reagent in analytical chemistry.

Applications:

  • Chromatography : Its derivatives are employed as standards in chromatographic techniques for separating complex mixtures. This application is vital for quality control in pharmaceutical manufacturing and environmental monitoring .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Functional Groups Applications/Reactivity References
tert-Butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate C₁₈H₃₀BNO₅ (discrepancy) Formyl, tert-butyl carbamate Aldehyde-mediated condensations; potential boronate coupling (if B present)
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate C₁₃H₁₅NO₂ Benzyl ester, dihydro-pyrrole Cycloaddition precursors; intermediates for N-protected heterocycles
tert-Butyl (4R,5R)-5-(1H-indol-3-yl)-1-(methoxycarbonyl)amino-pyrrole carboxylate C₂₆H₂₉N₃O₅ Indole, methoxycarbonylamino, tert-butyl Asymmetric catalysis; enantioselective synthesis (92% ee)
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate derivatives C₁₀H₁₅NO₂ tert-butyl carbamate, dihydro-pyrrole Protecting group strategies; spirocyclic scaffold construction
tert-Butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate C₁₁H₁₉NO₄ Formyl, oxazolidine, tert-butyl Chiral auxiliaries; asymmetric nucleophilic additions
Key Observations:
  • Aldehyde Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., Wittig, Grignard) or condensations (e.g., Knoevenagel), distinguishing it from non-aldehyde analogs like benzyl or simple dihydro-pyrrole derivatives .
  • Steric Effects: The tert-butyl group enhances solubility in non-polar solvents and stabilizes intermediates against hydrolysis, a feature shared with analogs like tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate .
  • Boron Contention : The molecular formula in suggests a boronate ester, but the compound name lacks descriptors for boron. This discrepancy requires validation, as boronate-containing analogs (e.g., ) are explicitly named and used in Suzuki-Miyaura couplings .

Spectroscopic Data Comparison

NMR Characteristics:
  • This compound :

    • ¹H NMR : Expected signals include a singlet for tert-butyl (~1.4 ppm) and an aldehyde proton (~9.5–10 ppm). Dihydro-pyrrole protons resonate between 3.0–5.0 ppm .
    • ¹³C NMR : The formyl carbon appears at ~190–200 ppm, while the carbamate carbonyl is near 155 ppm .
  • tert-Butyl (4R,5R)-5-(1H-indol-3-yl)-pyrrole carboxylate ():

    • ¹H NMR : Indole NH (~8.0 ppm), aromatic protons (6.5–7.5 ppm), and diastereotopic pyrrole protons (3.5–4.5 ppm) .
    • ¹³C NMR : Indole carbons (110–140 ppm), carbamate carbonyl (155 ppm) .
  • Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate ():

    • ¹H NMR : Benzyl CH₂ (4.5–5.0 ppm), aromatic protons (7.2–7.5 ppm) .

Biological Activity

Tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is a compound belonging to the pyrrole family, which is known for its diverse biological activities. Pyrroles are five-membered heterocyclic compounds that serve as scaffolds for various pharmacologically active molecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃N₁O₃
  • Molecular Weight : 183.20 g/mol
  • CAS Number : 73286-71-2

Biological Activity Overview

The biological activities of pyrrole derivatives, including this compound, have been widely studied. These compounds exhibit:

  • Antimicrobial Activity : Pyrrole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some studies indicate potential in modulating inflammatory pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyrrole ring followed by functionalization at the 4-position with formyl and tert-butyl groups.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in disease pathways.
  • Interaction with Cellular Receptors : Binding to receptors can modulate signaling pathways.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives trigger programmed cell death in malignant cells.

Research Findings

Recent studies have highlighted the efficacy of pyrrole derivatives in various biological assays:

Antimicrobial Activity

A study demonstrated that pyrrole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 3.12 to 12.5 μg/mL for selected compounds.

CompoundMIC (μg/mL)Target Pathogen
Pyrrole A3.12Staphylococcus aureus
Pyrrole B12.5Escherichia coli

Anticancer Activity

In vitro studies on cancer cell lines showed that this compound displayed cytotoxic effects with IC50 values indicating effective concentration ranges for inducing cell death.

Cell LineIC50 (μM)
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)25

Anti-inflammatory Effects

Research has indicated that certain pyrrole derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the therapeutic potential of pyrrole derivatives:

  • Antileishmanial Activity : A derivative exhibited an IC50 value of 8.36 μM against Leishmania parasites in vitro and demonstrated significant inhibition in animal models.
  • Antidiabetic Effects : Compounds containing pyrrole rings were evaluated for their ability to lower blood glucose levels in diabetic mice models.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate, and how do they resolve structural ambiguities?

  • Methodological Answer : Utilize a combination of 1H NMR^1H \text{ NMR}, 13C NMR^{13}C \text{ NMR}, and 31P NMR^{31}P \text{ NMR} (if phosphonate derivatives are involved) for structural elucidation. For example, 1H NMR^1H \text{ NMR} can identify the formyl proton (δ ~9.5–10 ppm) and dihydro-pyrrole protons (δ ~3–5 ppm). 13C NMR^{13}C \text{ NMR} confirms the carbonyl (C=O) groups (~170–180 ppm). Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns. For rotational isomers (e.g., tert-butyl phosphonates), 31P NMR^{31}P \text{ NMR} helps distinguish diastereomers .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ photoinduced deformylative reactions (e.g., with alkylphosphonates) under controlled light exposure (λ = 365–420 nm) in solvents like dichloromethane. Use catalysts such as DMAP or triethylamine to enhance reaction efficiency. Monitor reaction progress via TLC or inline NMR, and purify via flash chromatography using gradients of ethyl acetate/hexane. For air-sensitive intermediates, use inert atmospheres (N2_2/Ar) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes P201 (obtain specialized instructions), P210 (avoid ignition sources), and P102 (keep away from children). Use fume hoods for volatile steps, and store at 2–8°C under inert gas. For spill management, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste channels. Conduct risk assessments using Safety Data Sheets (SDS) aligned with ISO guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or reaction path searches) guide the design of novel reactions involving this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian or ORCA) to predict reaction pathways and transition states. For example, simulate the activation energy of formyl group reactions with nucleophiles. Integrate machine learning (ML) models trained on reaction databases to prioritize high-yield conditions. Validate predictions experimentally via high-throughput screening (HTS) in microreactors .

Q. What strategies resolve contradictions in reported reactivity of the formyl group in this compound across different studies?

  • Methodological Answer : Perform controlled comparative studies using standardized conditions (solvent, temperature, catalyst). For divergent results in nucleophilic additions (e.g., Grignard vs. organozinc reagents), analyze steric/electronic effects via Hammett plots or kinetic isotope effects (KIE). Cross-reference with crystallographic data (if available) to assess conformational influences on reactivity .

Q. How can advanced separation technologies (e.g., membrane or chiral chromatography) improve enantiomeric resolution of derivatives from this compound?

  • Methodological Answer : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separations. Optimize mobile phase composition (e.g., ethanol/heptane with 0.1% TFA). For large-scale separations, use simulated moving bed (SMB) chromatography. Validate enantiopurity via polarimetry or chiral shift reagents in 1H NMR^1H \text{ NMR} .

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